molecular formula C14H15N3O2 B8318946 [4-(3-Amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester

[4-(3-Amino-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8318946
M. Wt: 257.29 g/mol
InChI Key: WXLREAAHLYMOLP-UHFFFAOYSA-N
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Patent
US08030311B2

Procedure details

A suspension of [4-(3-nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester (2 g, 9.50 mmol) and Raney Ni (˜0.600 g) in MeOH (40 mL) is stirred for 4 h at rt, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a grey solid: ES-MS: 258.0 [M+H]+; tR=2.30 min (System 1); Rf=0.15 (Hexane/EtOAc, 1:1).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[C:17]([N+:18]([O-])=O)=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:7][CH:6]=1>CO.[Ni]>[CH3:1][O:2][C:3](=[O:21])[CH2:4][C:5]1[CH:6]=[CH:7][C:8]([NH:11][C:12]2[C:17]([NH2:18])=[CH:16][CH:15]=[CH:14][N:13]=2)=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)NC1=NC=CC=C1[N+](=O)[O-])=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 4 h at rt, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=NC=CC=C1N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.